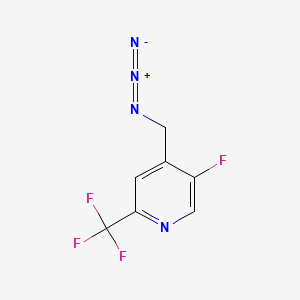
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that contains both fluorine and azide functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with sodium azide and a fluorinating agent under controlled conditions . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to 100°C .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Safety measures are crucial due to the presence of azide groups, which can be explosive under certain conditions .
Análisis De Reacciones Químicas
Types of Reactions
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The azide group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like sodium azide, fluorinating agents, and various nucleophiles.
Major Products Formed
The major products formed from these reactions include aminopyridines, nitropyridines, and other substituted pyridine derivatives .
Aplicaciones Científicas De Investigación
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The azide group can participate in click chemistry reactions, forming stable triazole rings that can modulate biological activity. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes .
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: Similar in structure but lacks the azide group, making it less reactive in certain chemical reactions.
4-(Trifluoromethyl)pyridine: Lacks both the azide and fluorine groups, resulting in different chemical properties and applications.
Trifluoromethylated pyrazoles: Share the trifluoromethyl group but have a different core structure, leading to distinct biological activities.
Uniqueness
4-(Azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine is unique due to the combination of azide and fluorine groups on the pyridine ring. This combination imparts unique reactivity and stability, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H4F4N4 |
|---|---|
Peso molecular |
220.13 g/mol |
Nombre IUPAC |
4-(azidomethyl)-5-fluoro-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C7H4F4N4/c8-5-3-13-6(7(9,10)11)1-4(5)2-14-15-12/h1,3H,2H2 |
Clave InChI |
DQSNJLXBFKUKCJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CN=C1C(F)(F)F)F)CN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


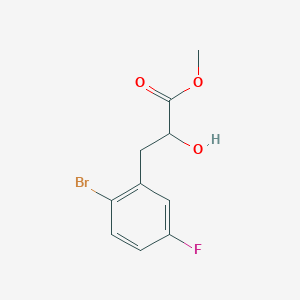

![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)
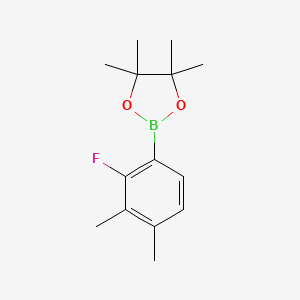
![9,9-Difluoro-3-thiabicyclo[3.3.1]nonane-7-carboxylic acid](/img/structure/B13478556.png)
![N-({7-azabicyclo[2.2.1]heptan-2-yl}methyl)-2-cyclopropylacetamide](/img/structure/B13478557.png)
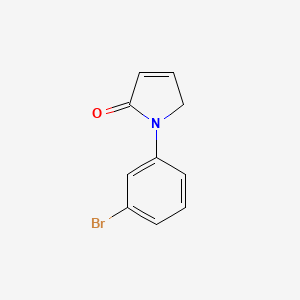
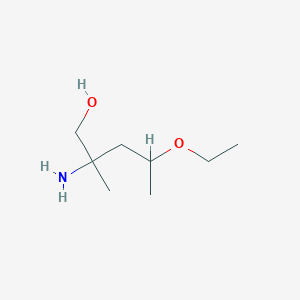
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)
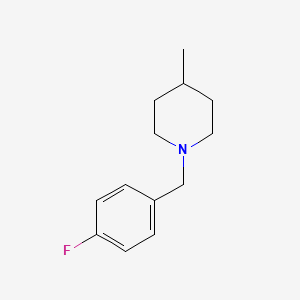

amino}acetic acid hydrochloride](/img/structure/B13478581.png)

![Ethyl 1-(iodomethyl)-3-(2-methoxypyrimidin-5-yl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13478599.png)
